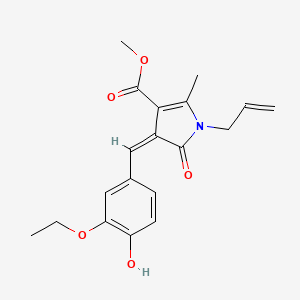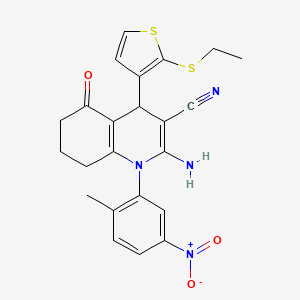![molecular formula C13H17N3O4 B11642481 N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11642481.png)
N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a 3-nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with N-(2-aminoethyl)morpholine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Reduction: 3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide.
Substitution: N-substituted derivatives of the original compound.
Oxidation: N-oxide derivatives of the morpholine ring.
Aplicaciones Científicas De Investigación
N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and is used as a herbicide.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to its specific combination of a morpholine ring and a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O4/c17-13(11-2-1-3-12(10-11)16(18)19)14-4-5-15-6-8-20-9-7-15/h1-3,10H,4-9H2,(H,14,17) |
Clave InChI |
IPZUHHLUDMCLOW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol](/img/structure/B11642400.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642402.png)



![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)
![N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11642444.png)
![4-cyano-2-fluoro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11642445.png)
![N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11642452.png)
![6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11642475.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11642483.png)
![(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11642486.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-nitrophenol](/img/structure/B11642490.png)
